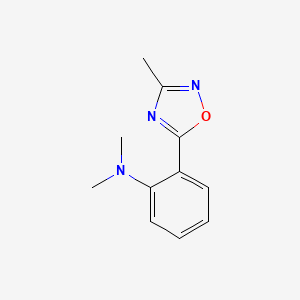
N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is an organic compound that features a unique structure combining an aniline derivative with a 1,2,4-oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline typically involves the reaction of aniline derivatives with amidoximes and isatoic anhydrides. One efficient method is a one-pot synthesis in a NaOH-DMSO medium at ambient temperature. This method allows for the production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve the alkylation of aniline with methanol in the presence of an acid catalyst. This method is commonly used for producing dimethylaniline derivatives .
Análisis De Reacciones Químicas
Types of Reactions: N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NaOH, KOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mecanismo De Acción
The mechanism of action of N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with molecular targets and pathways. The 1,2,4-oxadiazole ring can act as a hydrogen bond acceptor, interacting with various biological molecules. This interaction can disrupt the function of enzymes or receptors, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
N,N-dimethylaniline: A simpler derivative of aniline, used as a precursor to dyes and other organic compounds.
1,2,4-oxadiazole derivatives: These compounds share the oxadiazole ring and are known for their diverse biological activities.
Uniqueness: N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline is unique due to the combination of the dimethylamino group and the 1,2,4-oxadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C11H13N3O |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)aniline |
InChI |
InChI=1S/C11H13N3O/c1-8-12-11(15-13-8)9-6-4-5-7-10(9)14(2)3/h4-7H,1-3H3 |
Clave InChI |
XDLNADCOAPPXJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=N1)C2=CC=CC=C2N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


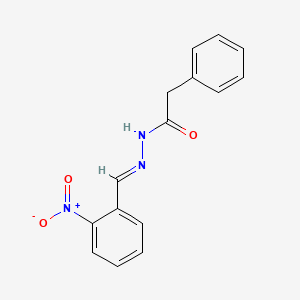
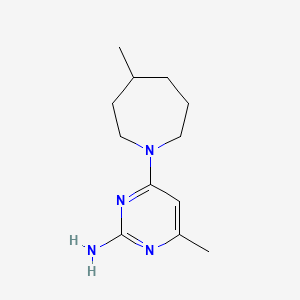
![4-hydroxy-3-[(3E)-1-phenyl-3-(2-phenylhydrazinylidene)pentyl]-2H-chromen-2-one](/img/structure/B14914471.png)
![(S)-N6-Allyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine](/img/structure/B14914479.png)
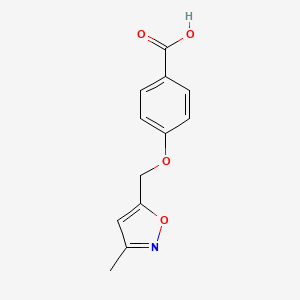
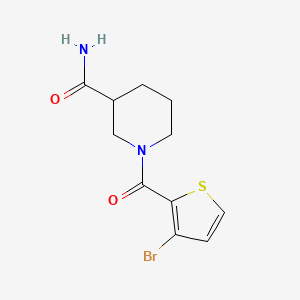
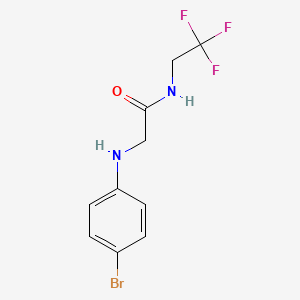

![(3AR,7aR)-1,3-bis(3,5-di-tert-butylbenzyl)octahydrobenzo[d][1,3,2]diazaphosphole 2-oxide](/img/structure/B14914531.png)
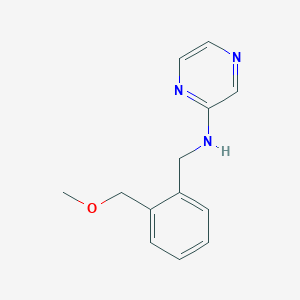
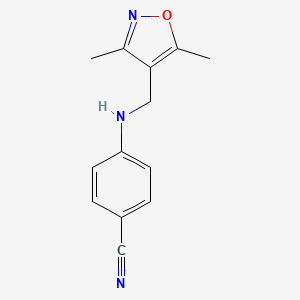
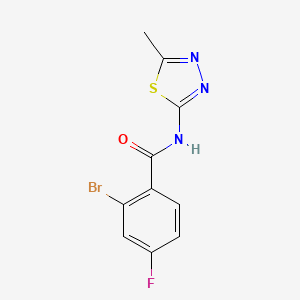
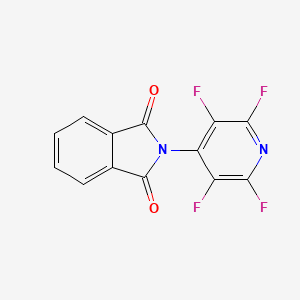
![4-[1-(Phenylsulfonyl)propan-2-yl]morpholine](/img/structure/B14914565.png)
